Dgts

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

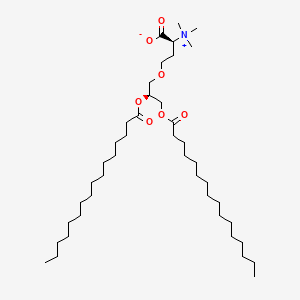

Diacylglyceryltrimethylhomoserine (DGTS) is a betaine lipid found predominantly in the membranes of many algae, lower plants, and fungi. It is known for its role in replacing phosphatidylcholine in these organisms, especially under conditions of phosphorus limitation . This compound is a zwitterionic lipid, meaning it has both a positively charged trimethylammonium group and a negatively charged carboxyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

DGTS can be synthesized in vitro using microsomal fractions from organisms like Chlamydomonas reinhardtii. The precursor for both the homoserine moiety and the methyl groups is S-adenosyl-L-methionine. The optimal pH for the reaction is between 7.5 and 8.0, and the best temperature is 30°C .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it is likely that similar methods to those used in laboratory synthesis are employed. This would involve the use of microsomal fractions and S-adenosyl-L-methionine as a precursor.

Chemical Reactions Analysis

Types of Reactions

DGTS undergoes various chemical reactions, including oxidation and substitution. It is known to act as a carrier of acyl groups in fatty acid desaturation .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include S-adenosyl-L-methionine for methylation and various fatty acids for acyl group transfer. The conditions typically involve a pH of 7.5 to 8.0 and a temperature of around 30°C .

Major Products

The major products formed from reactions involving this compound include various acylated forms of the lipid, which are important in the desaturation of fatty acids .

Scientific Research Applications

DGTS has a wide range of scientific research applications:

Mechanism of Action

DGTS acts primarily as a carrier of acyl groups in fatty acid desaturation. It is involved in the incorporation of polyunsaturated fatty acids into triacylglycerol, which is crucial for the formation of nutritionally important lipids . In organisms like Cryptococcus neoformans, this compound helps in acquiring sufficient phosphate and retaining virulence under host-derived stress .

Comparison with Similar Compounds

DGTS is similar to other betaine lipids like diacylglycerylhydroxymethyl-N,N,N-trimethyl-β-alanine (DGTA) and diacylglycerylcarboxy-N-hydroxymethyl-choline (DGCC). this compound is unique in its widespread distribution among lower plants and algae and its ability to replace phosphatidylcholine completely in some organisms . Other similar compounds include phosphatidylcholine and phosphatidylethanolamine, which are also zwitterionic lipids but contain phosphorus .

Conclusion

Diacylglyceryltrimethylhomoserine (this compound) is a versatile and important lipid with significant roles in lipid metabolism, membrane structure, and various scientific research applications. Its unique properties and widespread distribution make it a valuable compound for further study and industrial applications.

Properties

Molecular Formula |

C42H81NO7 |

|---|---|

Molecular Weight |

712.1 g/mol |

IUPAC Name |

(2S)-4-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-2-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C42H81NO7/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-40(44)49-37-38(36-48-35-34-39(42(46)47)43(3,4)5)50-41(45)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38-39H,6-37H2,1-5H3/t38-,39-/m0/s1 |

InChI Key |

JENDGLMWMJVGPR-YDAXCOIMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COCC[C@@H](C(=O)[O-])[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COCCC(C(=O)[O-])[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.